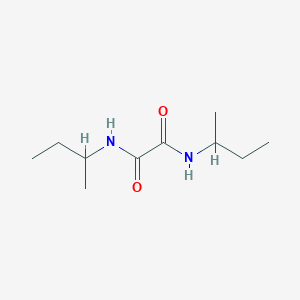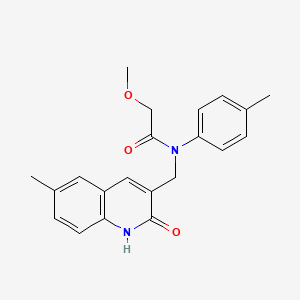![molecular formula C17H19BrN2O3S B7707368 5-[(2-bromophenyl)sulfamoyl]-2-methyl-N-propylbenzamide](/img/structure/B7707368.png)
5-[(2-bromophenyl)sulfamoyl]-2-methyl-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-bromophenyl)sulfamoyl]-2-methyl-N-propylbenzamide is a synthetic organic compound that has garnered attention in various fields of research and industry. This compound is characterized by the presence of a bromophenyl group, a sulfamoyl group, and a benzamide structure, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-bromophenyl)sulfamoyl]-2-methyl-N-propylbenzamide typically involves multiple steps, starting with the preparation of the bromophenyl and sulfamoyl intermediates. The key steps include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Sulfamoylation: Addition of a sulfamoyl group to the bromophenyl intermediate.
Amidation: Formation of the benzamide structure by reacting the sulfamoyl intermediate with a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
5-[(2-bromophenyl)sulfamoyl]-2-methyl-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfamoyl group to sulfonic acids.
Reduction: Reduction of the bromophenyl group to phenyl.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce phenyl derivatives.
科学的研究の応用
5-[(2-bromophenyl)sulfamoyl]-2-methyl-N-propylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[(2-bromophenyl)sulfamoyl]-2-methyl-N-propylbenzamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain proteins or enzymes, while the sulfamoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-[(2-bromophenyl)sulfamoyl]-2-hydroxybenzoic acid
- 5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide
Uniqueness
5-[(2-bromophenyl)sulfamoyl]-2-methyl-N-propylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
特性
IUPAC Name |
5-[(2-bromophenyl)sulfamoyl]-2-methyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-3-10-19-17(21)14-11-13(9-8-12(14)2)24(22,23)20-16-7-5-4-6-15(16)18/h4-9,11,20H,3,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCREYMLVOEIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamido)benzoate](/img/structure/B7707308.png)
![4-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7707314.png)
![2-Ethoxy-3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B7707316.png)
![4-(3-Ethyl-1,2,4-oxadiazol-5-YL)-2-nitro-N-[(pyridin-3-YL)methyl]aniline](/img/structure/B7707336.png)

![1-(4-methylbenzoyl)-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7707356.png)

![N-(2,5-dimethylphenyl)-2-[(2E)-2-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B7707367.png)


![4-{2-[3-(3-Phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzamide](/img/structure/B7707384.png)
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7707389.png)

